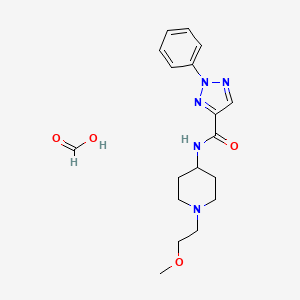
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “[1-(2-methoxyethyl)piperidin-4-yl]methanol” has a molecular weight of 173.26 and is a liquid at room temperature .Scientific Research Applications
Triazole-Based Compounds in Medicinal Chemistry
Triazole derivatives, like the compound , are often explored in medicinal chemistry for their potential therapeutic applications. For example, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified as potential compounds for various disease models, highlighting the triazine heterocycle's importance in medicinal chemistry (Thalji et al., 2013).
Antimicrobial Activity of Triazole Derivatives
1,2,4-Triazol-3-one derivatives, which are structurally related to the compound , have been studied for their antimicrobial properties. For instance, some new 1,2,4-triazole derivatives demonstrated significant antimicrobial activity, suggesting the potential of these compounds in addressing microbial infections (Fandaklı et al., 2012).
Chemically-Induced Reversion of Bacterial Persisters
Certain chemical compounds, including those with triazole and piperidine structures, have been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests a novel approach for eradicating bacterial persisters, potentially enhancing the effectiveness of antibiotic treatments (Kim et al., 2011).
Role in Cancer Research
The triazole compound family, including structures similar to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate, has been explored in cancer research. For example, 2-phenyl-2H-indazole-7-carboxamides, which share structural similarities, have shown efficacy against BRCA-1 and BRCA-2 deficient cancer cells, indicating the potential of triazole derivatives in targeted cancer therapies (Jones et al., 2009).
Conformational and NQR Analysis in Chemical Studies
The structural and conformational analysis of compounds similar to the one , such as phosphoric triamides containing piperazine, provides insights into the chemical properties and potential applications of these molecules in various fields, including materials science and molecular engineering (Shariatinia et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.CH2O2/c1-24-12-11-21-9-7-14(8-10-21)19-17(23)16-13-18-22(20-16)15-5-3-2-4-6-15;2-1-3/h2-6,13-14H,7-12H2,1H3,(H,19,23);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWWKNHSZHYIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)
![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
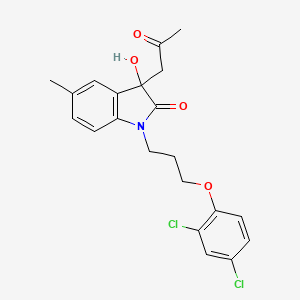
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)
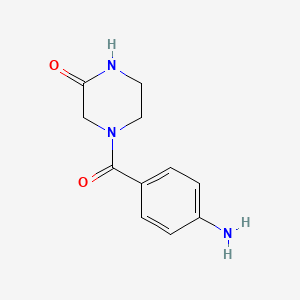
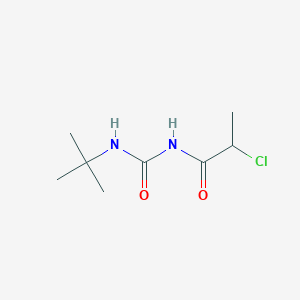
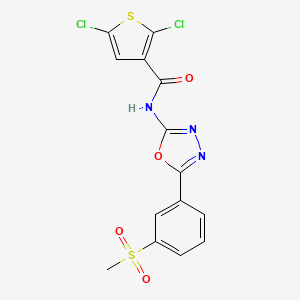



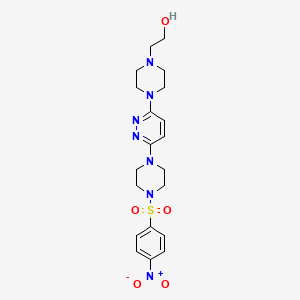
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2702343.png)